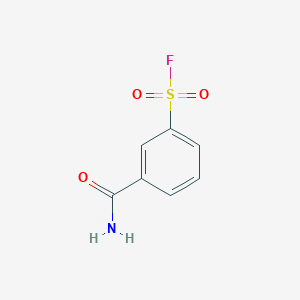

3-Carbamoylbenzene-1-sulfonyl fluoride

Beschreibung

BenchChem offers high-quality 3-Carbamoylbenzene-1-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Carbamoylbenzene-1-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

454-94-4 |

|---|---|

Molekularformel |

C7H6FNO3S |

Molekulargewicht |

203.19 g/mol |

IUPAC-Name |

3-carbamoylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C7H6FNO3S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) |

InChI-Schlüssel |

AGSRSOAZHFIEIW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)N |

Kanonische SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)N |

Herkunft des Produkts |

United States |

Unlocking S(VI) Hubs: A Technical Whitepaper on the SuFEx Mechanism of 3-Carbamoylbenzene-1-sulfonyl Fluoride

Executive Summary

Since its introduction by Nobel Laureate K. Barry Sharpless in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as the premier next-generation click chemistry technology[1]. Characterized by near-perfect yields, extreme modularity, and strict biorthogonality, SuFEx relies on the unique stability and latent reactivity of the S(VI)-F bond[1]. Among the expanding library of SuFExable hubs, 3-Carbamoylbenzene-1-sulfonyl fluoride (CAS: 454-94-4) stands out as a highly versatile building block. This whitepaper provides an in-depth mechanistic analysis of how this specific sulfonyl fluoride operates, detailing the thermodynamic principles, catalytic pathways, and self-validating experimental protocols required for its application in advanced chemical synthesis and drug development.

Chemical Profile & Structural Rationale

The efficacy of 3-Carbamoylbenzene-1-sulfonyl fluoride in click chemistry is dictated by the synergistic relationship between its two primary functional groups:

-

The Sulfonyl Fluoride (-SO₂F) Core: Unlike sulfonyl chlorides, which are prone to homolytic cleavage and unwanted side reactions (e.g., chlorination or reduction), the S-F bond in sulfonyl fluorides undergoes strictly heterolytic cleavage[2]. The homolytic bond dissociation energy of the S-F bond is exceptionally high (approximately 90.5 kcal/mol, compared to ~46 kcal/mol for S-Cl)[2]. This thermodynamic stability renders the molecule entirely inert to reduction and hydrolysis under physiological conditions, making it an ideal candidate for live-cell labeling and in vivo applications[2],[3].

-

The 3-Carbamoyl (-CONH₂) Motif: Positioned meta to the sulfonyl fluoride, the carbamoyl group exerts a mild electron-withdrawing inductive effect (-I), which subtly increases the electrophilicity of the sulfur center. More importantly, in the context of drug discovery, the carbamoyl group serves as a potent hydrogen-bond donor and acceptor, facilitating precise docking within target protein pockets (such as kinase hinge regions) prior to covalent engagement by the SuFEx warhead[2].

Mechanistic Pathways of SuFEx

The defining feature of SuFEx chemistry is that the S(VI)-F bond remains completely stable until it is proximally activated by a specific catalyst or a highly tuned microenvironment[4]. For 3-Carbamoylbenzene-1-sulfonyl fluoride, the reaction mechanism diverges based on the nature of the nucleophile.

The Silyl Ether Activation Pathway (O-Nucleophiles)

When reacting with aryl silyl ethers (Ar-OSiMe₃) to form aryl sulfonates, the reaction requires a strong Lewis base catalyst, typically 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or the phosphazene base BEMP[5],[4].

The mechanism does not proceed via direct activation of the sulfonyl fluoride by the base. Instead, DBU acts as a nucleophilic catalyst that attacks the silicon atom of the silyl ether[6]. This forms a transient, hypervalent silicate intermediate, which subsequently collapses to release a highly reactive phenoxide anion[6]. The phenoxide then attacks the electrophilic S(VI) center of 3-Carbamoylbenzene-1-sulfonyl fluoride. The expelled fluoride ion is immediately trapped by the silicon center, forming a thermodynamically highly stable Si-F bond, which drives the reaction forward[6].

Logical workflow of the base-catalyzed SuFEx mechanism via silyl ether activation.

The Direct Amine Exchange Pathway (N-Nucleophiles)

Sulfonyl fluorides exhibit broad reactivity with nucleophilic amino acids (such as Lys, His, and Tyr) to form stable sulfonamides[2]. In this pathway, the amine directly attacks the S(VI) center. The stability of the leaving fluoride ion is paramount; the local environment or an external base stabilizes the fluoride ion by capturing a proton to form a symmetric [F-H-F]⁻ ion (a 4-electron-3-center bond), which suppresses backward nucleophilic attack and ensures the reaction proceeds irreversibly[2].

Reaction pathway for the synthesis of sulfonamides via amine-mediated SuFEx.

Quantitative Data: Catalyst Efficiency

The choice of catalyst dictates the reaction kinetics. Because 3-Carbamoylbenzene-1-sulfonyl fluoride is moderately deactivated compared to highly electrophilic gases like SO₂F₂, it requires a base with a sufficient pKa to drive the catalytic cycle efficiently[5],[7].

| Catalyst | Type | pKa (in MeCN) | Typical Loading (mol%) | Avg. Reaction Time (h) | Expected Yield (%) |

| TEA | Tertiary Amine | 18.8 | 20 | > 24 | < 15 |

| DBU | Amidine | 24.3 | 10 - 20 | 4 - 8 | 80 - 88 |

| BTMG | Guanidine | ~ 25.0 | 5 - 10 | 0.5 - 1 | 90 - 95 |

| BEMP | Phosphazene | 27.6 | 5 | < 0.5 | > 95 |

Table 1: Comparative efficiency of common SuFEx catalysts in the reaction of 3-Carbamoylbenzene-1-sulfonyl fluoride with standard aryl silyl ethers at room temperature[5],[4],[7].

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation checkpoints.

Protocol A: Synthesis of Aryl Sulfonates via Silyl Ether Exchange

Objective: To conjugate 3-Carbamoylbenzene-1-sulfonyl fluoride with an aryl silyl ether.

-

Preparation: In an oven-dried 10 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 3-Carbamoylbenzene-1-sulfonyl fluoride (1.0 mmol) and the target aryl silyl ether (1.05 mmol) in anhydrous acetonitrile (3.0 mL).

-

Causality: Acetonitrile is selected as a polar aprotic solvent to stabilize the ionic silicate and phenoxide intermediates without participating in unwanted hydrogen bonding that could quench the catalyst[7].

-

-

Catalyst Initiation: Add DBU (0.1 mmol, 10 mol%) dropwise via a microsyringe at room temperature.

-

Causality: DBU initiates the desilylation cascade. A 10 mol% loading is optimal to balance rapid conversion against potential base-mediated side reactions[4].

-

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progression via ¹⁹F NMR spectroscopy.

-

Validation Checkpoint: The starting sulfonyl fluoride exhibits a sharp, characteristic ¹⁹F singlet near +60 ppm. The complete disappearance of this peak confirms total consumption of the S(VI)-F bond[5].

-

-

Quenching and Workup: Upon completion (typically 4-6 hours), quench the reaction by filtering the mixture through a short pad of silica gel, eluting with ethyl acetate. Evaporate the solvent under reduced pressure.

-

Causality: Silica gel effectively traps the highly polar DBU catalyst and any residual fluoride salts, yielding a highly pure crude product that often requires no further column chromatography[3].

-

Protocol B: Bioconjugation via Amine Exchange (Sulfonamide Formation)

Objective: To utilize 3-Carbamoylbenzene-1-sulfonyl fluoride as a covalent modifier for primary amines.

-

Preparation: Dissolve the primary amine substrate (1.0 mmol) and 3-Carbamoylbenzene-1-sulfonyl fluoride (1.1 mmol) in a 1:1 mixture of Dimethylformamide (DMF) and PBS buffer (pH 7.4).

-

Causality: The mixed solvent system ensures the solubility of the organic hub while maintaining a physiologically relevant pH, demonstrating the biorthogonality of the SuFEx reaction[2].

-

-

Reaction: Stir the mixture at 37 °C for 12 hours. No external catalyst is required if the amine is sufficiently nucleophilic, though a mild base (e.g., N,N-Diisopropylethylamine) can be added to scavenge the generated HF[2].

-

Validation: Analyze the mixture via LC-MS. The formation of the sulfonamide product will correspond to a mass shift of +183 Da (mass of the 3-carbamoylbenzenesulfonyl adduct minus the displaced fluoride and proton).

References

-

The Scripps Research Institute. Click Chemistry - Sharpless Lab. Retrieved from: [Link]

-

Scholarship @ Claremont. The emerging applications of sulfur (VI) fluorides in catalysis. Retrieved from:[Link]

-

National Institutes of Health (PMC). Accelerated SuFEx Click Chemistry For Modular Synthesis. Retrieved from:[Link]

-

National Institutes of Health (PMC). Sulfur fluoride exchange. Retrieved from: [Link]

-

ChemRxiv. Accelerated SuFEx Click Chemistry for Modular Synthesis. Retrieved from: [Link]

Sources

- 1. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 3. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 4. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarship.claremont.edu [scholarship.claremont.edu]

- 7. chemrxiv.org [chemrxiv.org]

In-Depth Technical Guide: NMR Characterization and SuFEx Utility of 3-Carbamoylbenzene-1-sulfonyl Fluoride

Executive Summary & Introduction

3-Carbamoylbenzene-1-sulfonyl fluoride (CAS: 454-94-4), also known as 3-(fluorosulfonyl)benzamide, is a highly versatile bifunctional building block. It features a primary amide group for hydrogen-bonding interactions and a sulfonyl fluoride (-SO₂F) "warhead" designed for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Unlike traditional sulfonyl chlorides, which are highly moisture-sensitive, sulfonyl fluorides exhibit remarkable thermodynamic stability toward hydrolysis and reduction under neutral conditions[1]. They only activate in the presence of specific catalysts (e.g., DBU, BEMP) or under precise microenvironmental triggers (such as basic amino acid residues in protein binding pockets) . This whitepaper provides a comprehensive, causality-driven guide to the structural validation of this molecule using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, establishing a self-validating protocol for researchers and drug development professionals.

Mechanistic Causality in NMR Spectroscopy

As an application scientist, it is critical to understand why a spectrum presents its specific topology, rather than merely matching peaks. The NMR profile of 3-carbamoylbenzene-1-sulfonyl fluoride is dictated by strong electronic withdrawing effects and distinct nuclear spin interactions.

Solvent Selection: The Case for DMSO-d₆

While CDCl₃ is the default solvent in many organic laboratories, DMSO-d₆ is the mandatory solvent for this compound.

-

Causality: The primary amide (-CONH₂) protons undergo rapid chemical exchange in protic environments and often exhibit poor solubility in non-polar solvents like CDCl₃. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the amide protons and slowing their exchange rate on the NMR timescale. Furthermore, the partial double-bond character of the C-N bond restricts free rotation. Consequently, the proton syn to the carbonyl oxygen experiences a different magnetic environment than the anti proton, yielding two distinct, broad singlets.

Electronic Deshielding in ¹H NMR

Both the -SO₂F and -CONH₂ groups are strongly electron-withdrawing via inductive (-I) and resonance (-M) effects. Both are meta-directing groups. The proton at the C2 position is sandwiched between these two groups, placing it in an intense ortho-deshielding trajectory. This results in the C2 proton appearing furthest downfield (approx. 8.55 ppm) as a narrow triplet or singlet.

Heteronuclear Scalar Coupling in ¹³C NMR

The most critical diagnostic feature of a sulfonyl fluoride is found in its ¹³C NMR spectrum. The ¹⁹F nucleus has a spin quantum number of I=1/2 .

-

Causality: The magnetic moment of the fluorine atom couples with the adjacent ipso carbon (C1) through the intervening bonds. This heteronuclear scalar coupling splits the C1 carbon signal into a distinct doublet with a coupling constant ( ²JC−F ) of approximately 24 Hz. Extrapolating from closely related analogs like 3-(fluorosulfonyl)benzoic acid[2], observing this doublet is a self-validating check; its absence immediately indicates that the -SO₂F warhead has degraded or hydrolyzed .

Self-Validating Experimental Protocols

To ensure absolute trustworthiness before deploying this compound in downstream SuFEx applications, follow this rigorous, step-by-step methodology.

Step 1: Sample Preparation

-

Weigh 15–20 mg of high-purity 3-carbamoylbenzene-1-sulfonyl fluoride.

-

Dissolve completely in 0.6 mL of anhydrous DMSO-d₆. Note: Using anhydrous solvent minimizes the HDO water peak at 3.33 ppm, which can otherwise trigger receiver gain issues and obscure baseline details.

Step 2: Internal Standardization (The Self-Validating Step)

-

Add 0.05% v/v Tetramethylsilane (TMS) to set the ¹H/¹³C chemical shift reference to 0.00 ppm.

-

Add a trace amount (1 µL) of fluorobenzene. This serves as an internal ¹⁹F reference (-113.15 ppm), ensuring the target's -SO₂F peak is accurately calibrated (typically appearing around +64 to +66 ppm)[2].

Step 3: ¹H NMR Acquisition

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Execute a standard proton sequence (zg30) with 16 scans. Set the relaxation delay (D1) to 1.5 seconds.

Step 4: ¹³C NMR Acquisition

-

Execute a proton-decoupled carbon sequence (zgpg30).

-

Critical Adjustment: Set the relaxation delay (D1) to 2.5–3.0 seconds and increase the scan count to 512–1024. Causality: The quaternary carbons (C1, C3, and C=O) lack attached protons. They do not benefit significantly from Nuclear Overhauser Effect (NOE) enhancement and possess longer spin-lattice relaxation times (T₁). A longer D1 ensures these critical peaks are fully integrated into the spectrum.

Step 5: Data Processing

-

Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C to optimize the signal-to-noise ratio without sacrificing the resolution of the C-F doublet.

Quantitative Data Summaries

The tables below summarize the expected chemical shifts, multiplicities, and assignment causality for the target molecule.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Causality |

| H-2 | ~ 8.55 | t | 1.8 | 1H | Heavily deshielded by dual meta-directing groups (-SO₂F, -CONH₂). |

| H-4 | ~ 8.35 | dt | 8.0, 1.5 | 1H | Ortho to -CONH₂, para to the strongly withdrawing -SO₂F. |

| H-6 | ~ 8.25 | dt | 8.0, 1.5 | 1H | Ortho to -SO₂F, para to -CONH₂. |

| NH (syn) | ~ 8.20 | br s | - | 1H | Restricted rotation; hydrogen-bonded to DMSO solvent molecules. |

| H-5 | ~ 7.90 | t | 8.0 | 1H | Meta to both substituents; the least deshielded aromatic proton. |

| NH (anti) | ~ 7.65 | br s | - | 1H | Restricted rotation; solvent-exposed. |

Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Causality |

| C=O | ~ 166.5 | s | - | Carbonyl carbon; heavily deshielded by oxygen electronegativity. |

| C-3 | ~ 136.0 | s | - | Quaternary ipso carbon attached to the amide group. |

| C-4 | ~ 134.0 | s | - | Aromatic carbon; shift dictated by combined inductive/resonance effects. |

| C-1 | ~ 133.5 | d | ~ 24.0 ( ²JC−F ) | Quaternary ipso carbon attached to -SO₂F; split by the ¹⁹F nucleus. |

| C-5 | ~ 131.0 | s | - | Aromatic carbon. |

| C-6 | ~ 129.5 | s | - | Aromatic carbon. |

| C-2 | ~ 126.5 | s | - | Aromatic carbon between the two substituents. |

Synthesis & Application Workflow

The following diagram illustrates the logical progression from initial sample preparation through rigorous spectral validation, culminating in its application in SuFEx click chemistry.

Figure 1: Workflow detailing the NMR characterization and subsequent SuFEx application of the target.

References

-

Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.[Link]

- Dong, J., Sharpless, K. B., et al. (2022). "Sulfur(vi) fluoride compounds and methods for the preparation thereof.

Sources

An In-depth Technical Guide to the Safe Handling of 3-Carbamoylbenzene-1-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in a laboratory setting. A specific Safety Data Sheet (SDS) for 3-Carbamoylbenzene-1-sulfonyl fluoride is not publicly available. The following guidelines are synthesized from the known hazards of the sulfonyl fluoride chemical class and safety data from structurally analogous compounds. All handling must be preceded by a thorough, site-specific risk assessment performed by qualified personnel.

Introduction: Understanding the Molecule and Its Intrinsic Risks

3-Carbamoylbenzene-1-sulfonyl fluoride (CAS: 454-94-4) is an organic compound featuring a sulfonyl fluoride functional group. This moiety makes it a valuable research tool, particularly in drug discovery and chemical biology, where it can act as a covalent inhibitor or a reactive chemical probe. However, the very reactivity that imparts its utility also defines its primary hazards. The electrophilic nature of the sulfur-fluoride bond makes the compound susceptible to nucleophilic attack, including by biological macromolecules and water.

The principal risk associated with sulfonyl fluorides is their ability to cause severe irritation and chemical burns upon contact with skin, eyes, and mucous membranes. Furthermore, hydrolysis can lead to the formation of the corresponding sulfonic acid and hydrofluoric acid (HF), both of which are highly corrosive and toxic. This guide provides a framework for handling this compound, grounding every procedural recommendation in the chemical principles that govern its risk profile.

Section 1: Hazard Profile and Risk Assessment

A comprehensive hazard profile has been inferred from GHS classifications of the isomeric 4-Carbamoylbenzene-1-sulfonyl fluoride and the parent compound, benzenesulfonyl fluoride.[1][2] Researchers must handle this compound with the assumption that it possesses these hazards.

Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source (Analog) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [1][2][3] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | [2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1] |

Causality of Hazards:

-

Corrosivity: The sulfonyl fluoride group is highly reactive towards nucleophiles present in tissue, such as amines and hydroxyl groups on proteins, leading to cellular damage. Upon contact with moisture on the skin or in the respiratory tract, it can slowly hydrolyze, releasing corrosive acids.[2][4]

-

Acute Toxicity: If ingested or inhaled, the compound can cause systemic effects and severe damage to the gastrointestinal or respiratory tract.[2][5] Inhalation is a critical risk, as fine powders can be easily aerosolized.

-

Hazardous Decomposition: In the event of a fire or reaction with water, highly toxic and corrosive gases, including sulfur oxides (SOx) and hydrogen fluoride (HF), may be produced.[2][6][7]

Physicochemical Properties

Understanding the physical properties of a compound is foundational to its safe handling and storage. While comprehensive experimental data for the 3-isomer is limited, key information is available.

| Property | Value | Source |

| IUPAC Name | 3-Carbamoylbenzenesulfonyl fluoride | - |

| CAS Number | 454-94-4 | [8] |

| Molecular Formula | C₇H₆FNO₃S | [8] |

| Molecular Weight | 203.19 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Boiling Point (Benzenesulfonyl fluoride) | 207-208 °C | |

| Density (Benzenesulfonyl fluoride) | 1.333 g/mL at 25 °C |

Section 2: The Self-Validating Safety Workflow

A robust safety protocol is a closed-loop system that anticipates risks at every stage, from receipt to disposal. The following workflow is designed to be a self-validating process, ensuring that safety is an integral part of the experimental design.

Caption: Core safety workflow for handling 3-Carbamoylbenzene-1-sulfonyl fluoride.

Section 3: Standard Operating Procedures (SOPs)

Adherence to detailed, validated protocols is non-negotiable. The following SOPs provide a baseline for safe handling.

Engineering Controls & Personal Protective Equipment (PPE)

Engineering controls are the primary line of defense. All handling of 3-Carbamoylbenzene-1-sulfonyl fluoride solid or its solutions must be performed inside a certified chemical fume hood.

The table below outlines the mandatory PPE. The choice of specific materials, like glove type, should be based on a risk assessment considering the solvent and duration of handling.

| Body Part | Required PPE | Rationale and Best Practices |

| Eyes/Face | Chemical splash goggles AND a full-face shield | Protects against splashes of corrosive material and prevents solid particles from entering the eyes.[3] A face shield is mandatory when handling more than milligram quantities. |

| Hands | Nitrile gloves (double-gloved) | Provides a primary barrier. Double-gloving allows for the safe removal of a contaminated outer glove without exposing the skin. Check for tears before and during use. |

| Body | Flame-resistant lab coat | Protects skin and personal clothing from spills. Must be kept fully buttoned. |

| Respiratory | Not required if handled in a fume hood | If there is any risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges must be used.[7] |

Storage and Stability

Improper storage is a common source of laboratory incidents. This compound requires specific conditions to maintain its integrity and prevent hazardous reactions.

-

Condition: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

Rationale: The sulfonyl fluoride moiety is sensitive to moisture and can hydrolyze over time. A dry environment is critical.

-

Incompatibilities: Segregate from water, strong bases, and strong oxidizing agents.[2] Contact with bases can catalyze rapid and exothermic decomposition.

Weighing and Dispensing Protocol (Solid)

-

Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

-

Staging: Place an analytical balance, weigh paper or an anti-static weigh boat, spatulas, and a labeled receiving flask inside the fume hood.

-

Dispensing: Retrieve the stock container from storage. Open it only inside the fume hood. Use a clean, dry spatula to carefully transfer the desired amount of solid to the weigh paper. Avoid creating dust.

-

Closure: Tightly cap the stock container immediately after dispensing.

-

Transfer: Carefully transfer the weighed solid into the receiving flask.

-

Cleanup: Wipe the spatula clean. Dispose of the weigh paper in a designated solid waste container. Clean the balance and surrounding area within the fume hood to remove any residual particles.

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

Spill Response

The appropriate response depends on the scale of the spill. The following decision tree outlines the correct procedure.

Caption: Decision tree for responding to a spill of 3-Carbamoylbenzene-1-sulfonyl fluoride.

Key Principle: Do not use water on the neat material spill, as this can accelerate the formation of corrosive byproducts.[7]

First Aid Measures

Immediate action is required in case of personal exposure.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][7] Seek immediate medical attention. An emergency shower should be used for large-area contact.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services.

-

Ingestion: Do NOT induce vomiting. [2][3] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. The corrosive nature of the compound means vomiting can cause further damage to the esophagus.[2]

Section 5: Deactivation and Waste Disposal

All waste containing 3-Carbamoylbenzene-1-sulfonyl fluoride must be treated as hazardous. The reactive sulfonyl fluoride group should be "quenched" or deactivated before collection by Environmental Health & Safety (EHS).

Quenching Protocol for Contaminated Labware and Small Quantities

-

Preparation: Conduct this procedure in a chemical fume hood. Prepare a 1 M solution of sodium bicarbonate (NaHCO₃) in a beaker large enough to accommodate the waste and allow for stirring and potential gas evolution. Place the beaker in an ice bath.

-

Addition: Slowly and in small portions, add the waste material (e.g., residual compound, solutions) to the cold, stirred bicarbonate solution.

-

Monitoring: Observe for any signs of reaction, such as gas evolution (CO₂). Continue stirring for at least one hour after the final addition to ensure the reaction is complete.

-

Neutralization Check: Check the pH of the solution with pH paper to ensure it is neutral or slightly basic.

-

Disposal: Transfer the quenched, neutralized solution to a properly labeled aqueous hazardous waste container.

Rationale: This procedure uses a weak base (bicarbonate) to slowly hydrolyze and neutralize the sulfonyl fluoride and any acidic byproducts without causing a violent, uncontrolled reaction.

Conclusion

3-Carbamoylbenzene-1-sulfonyl fluoride is a potent chemical tool whose safe use is predicated on a deep understanding of its reactivity. By treating this compound as corrosive, acutely toxic, and moisture-sensitive, and by adhering to the workflows and protocols outlined in this guide, researchers can effectively manage its risks. A culture of safety, built on the principles of controlling exposure, anticipating hazards, and preparing for emergencies, is the most critical element for ensuring a safe and productive research environment.

References

-

New Jersey Department of Health. (2000). Hazard Summary: Sulfuryl Fluoride. Right to Know Hazardous Substance Fact Sheet. [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 1402 - SULFURYL FLUORIDE. International Chemical Safety Cards. [Link]

-

New Jersey Department of Health. (1998). Hazard Summary: Methanesulfonyl Fluoride. Right to Know Hazardous Substance Fact Sheet. [Link]

-

MP Biomedicals. 4-(2-Aminoethyl)Benzenesulfonyl Fluoride Hydrochloride. Product Page. [Link]

-

L. A. Roberts, P. D. Kory, A. G. Gwin. (2019). Sulfuryl Fluoride Poisonings in Structural Fumigation, a Highly Regulated Industry—Potential Causes and Solutions. International Journal of Environmental Research and Public Health. [Link]

-

PubChem. 4-Carbamoylbenzene-1-sulfonyl fluoride. National Center for Biotechnology Information. [Link]

Sources

- 1. 4-Carbamoylbenzene-1-sulfonyl fluoride | C7H6FNO3S | CID 54079384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Sulfuryl Fluoride Poisonings in Structural Fumigation, a Highly Regulated Industry—Potential Causes and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. nj.gov [nj.gov]

- 8. 3-Carbamoylbenzene-1-sulfonyl fluoride | 454-94-4 [sigmaaldrich.com]

The Role of 3-Carbamoylbenzene-1-sulfonyl Fluoride in Covalent Ligand Discovery: A Technical Guide to SuFEx-Enabled Probes

Executive Summary

Covalent ligand discovery has historically been dominated by acrylamides targeting highly nucleophilic, yet relatively rare, cysteine residues. As the field advances, the scarcity of targetable cysteines in the human proteome necessitates the expansion of our electrophilic toolkit[1]. Sulfur(VI) Fluoride Exchange (SuFEx), pioneered by K. Barry Sharpless and colleagues, has emerged as a next-generation click chemistry capable of targeting less intrinsically reactive residues such as tyrosine, lysine, serine, and histidine[2].

Among the diverse array of SuFExable probes, 3-Carbamoylbenzene-1-sulfonyl fluoride (3-CBSF) (CAS: 454-94-4) stands out as a prototypical directed warhead[3]. As a Senior Application Scientist, I frequently utilize 3-CBSF in agnostic fragment screens because it perfectly balances latent electrophilicity with structural recognition. This whitepaper details the mechanistic causality, self-validating experimental workflows, and kinetic profiling required to successfully deploy 3-CBSF in covalent drug discovery.

Structural and Mechanistic Profiling of 3-CBSF

To successfully deploy a covalent fragment, one must understand the causality behind its reactivity. Why choose 3-CBSF over a simple, unfunctionalized benzenesulfonyl fluoride? The answer lies in the thermodynamics of the SuFEx reaction and the concept of microenvironmental activation.

The "Sleeping Beauty" Phenomenon

The S-F bond in an aryl sulfonyl fluoride is highly stable in aqueous environments and resistant to heterolytic cleavage[4]. For the reaction to occur, the probe must experience the "Sleeping Beauty" phenomenon: it remains completely inert in biological fluids until it binds to a precisely folded protein pocket that provides both geometric alignment and microenvironmental activation[5].

The Role of the Carbamoyl Directing Group

The meta-carbamoyl group of 3-CBSF is not a passive spectator; it acts as a critical hydrogen-bond donor and acceptor. In fragment-based drug discovery (FBDD), low-molecular-weight fragments inherently possess low binding affinities. The carbamoyl moiety anchors the fragment to the protein backbone or side chains, dramatically increasing the local concentration (residence time) of the sulfonyl fluoride near a target nucleophile. Once anchored, the protein's microenvironment—often involving a basic residue to deprotonate the nucleophile or an H-bond network coordinating the SO₂ oxygens—lowers the transition state energy, triggering the irreversible SuFEx ligation[5].

Fig 1: The "Sleeping Beauty" mechanism of 3-CBSF SuFEx activation in folded vs. denatured proteins.

Experimental Workflow: Agnostic Screening & Self-Validating Protocols

To ensure trustworthiness in covalent hit identification, we must employ self-validating experimental designs. A common pitfall in covalent screening is the selection of promiscuous electrophiles (PAINS) that label proteins non-specifically. The following protocol leverages the "Sleeping Beauty" effect to guarantee that 3-CBSF hits are driven by specific structural recognition rather than intrinsic chemical reactivity[6].

Fig 2: Self-validating experimental workflow for agnostic covalent ligand discovery using 3-CBSF.

Step-by-Step Methodology:

-

Intact Protein Incubation :

-

Incubate the target protein (10 µM) with 3-CBSF (100 µM) in a physiological buffer (e.g., PBS, pH 7.4) at 37°C for 2–24 hours.

-

Causality: The 10-fold stoichiometric excess drives the binding equilibrium, while the physiological pH ensures that the target nucleophiles (especially Lysine and Tyrosine) remain in their native protonation states.

-

-

LC-MS Intact Mass Analysis :

-

Analyze the reaction mixture using high-resolution LC-MS (e.g., Q-TOF or Orbitrap).

-

Look for a distinct mass shift of +183.1 Da , corresponding to the covalent addition of the 3-carbamoylbenzenesulfonyl adduct following the loss of HF (Hydrogen Fluoride)[6].

-

-

The Critical Denatured Control (Self-Validation) :

-

Boil a separate aliquot of the target protein at 95°C for 10 minutes to disrupt its tertiary structure, then incubate with 3-CBSF under identical conditions.

-

Causality: If 3-CBSF labels the denatured protein, it is acting as a promiscuous electrophile. If it only labels the folded protein, the hit is validated as a true SuFEx-mediated event dependent on the intact microenvironment[6].

-

-

Peptide Mapping (MS/MS) :

-

Digest the validated covalently modified protein with Trypsin or Glu-C.

-

Perform tandem mass spectrometry (MS/MS) to localize the +183.1 Da modification to a specific amino acid residue (Tyr, Lys, Ser, or His)[4].

-

Quantitative Data Analysis

Understanding the reactivity profile of 3-CBSF requires benchmarking it against other common electrophiles. The table below summarizes the kinetic and thermodynamic properties that make directed aryl sulfonyl fluorides superior for agnostic screening[1].

| Electrophile Class | Representative Example | Aqueous Stability (t1/2) | Primary Target Nucleophiles | Activation Requirement | Denatured Protein Reactivity |

| Directed Aryl Sulfonyl Fluoride | 3-CBSF | High (>24h) | Tyr, Lys, His, Ser | Strict geometric H-bonding | Negligible |

| Simple Aryl Sulfonyl Fluoride | Benzenesulfonyl fluoride | High (>24h) | Ser, Tyr | Moderate pocket alignment | Low |

| Aliphatic Sulfonyl Fluoride | PMSF | Moderate (~1h) | Ser (Protease active sites) | Active site machinery | Low |

| Aryl Sulfonyl Chloride | Benzenesulfonyl chloride | Very Low (<5m) | Promiscuous (Lys, Cys, etc.) | None (Intrinsic reactivity) | High (Promiscuous) |

Conclusion

3-Carbamoylbenzene-1-sulfonyl fluoride exemplifies the elegance of SuFEx chemistry in modern drug discovery. By coupling a highly stable, latent electrophile with a versatile hydrogen-bonding directing group, 3-CBSF enables the discovery of covalent ligands beyond cysteine. Adhering to rigorous, self-validating protocols—specifically the denatured protein control—ensures that the resulting hits are biologically relevant, structurally specific, and primed for downstream lead optimization.

References

-

Zheng, Q., Woehl, J. L., Kitamura, S., et al. "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." Proceedings of the National Academy of Sciences 116.38 (2019): 18808-18814.

-

Narayanan, A., & Jones, L. H. "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science 6.5 (2015): 2650-2659.

-

Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. "Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry." Angewandte Chemie International Edition 53.36 (2014): 9430-9448.

-

Mukherjee, H., et al. "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." Journal of Medicinal Chemistry (2024).

Sources

Synthesis of covalent inhibitors using 3-Carbamoylbenzene-1-sulfonyl fluoride

Application Note: SuFEx-Enabled Fragment-Based Discovery Utilizing 3-Carbamoylbenzene-1-sulfonyl Fluoride for Targeted Covalent Inhibitor (TCI) Development

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) is undergoing a paradigm shift. Historically dominated by acrylamides targeting highly nucleophilic, yet relatively rare, cysteine residues, modern drug discovery requires expanding the targetable proteome. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier methodology to achieve this, enabling the site-specific covalent modification of tyrosine, lysine, histidine, serine, and threonine residues[1].

This application note provides a comprehensive, self-validating framework for utilizing 3-Carbamoylbenzene-1-sulfonyl fluoride as a foundational building block in fragment-based drug discovery (FBDD). By leveraging the "Goldilocks reactivity" of sulfonyl fluorides (SFs)[1], researchers can conduct agnostic screening to identify novel allosteric or orthosteric binding pockets, ultimately synthesizing highly selective covalent inhibitors.

The SuFEx Paradigm: Beyond Cysteine Targeting

Sulfonyl fluorides are privileged electrophiles because they are virtually inert under standard physiological conditions[2]. Unlike highly reactive chloroacetamides, SFs do not react with isolated amino acids or non-specific biological nucleophiles[3]. Instead, they require a precise protein microenvironment to activate the S(VI)-F bond.

When 3-Carbamoylbenzene-1-sulfonyl fluoride enters a protein binding site, the carbamoyl moiety (-CONH₂) acts as a versatile hydrogen-bond donor and acceptor, anchoring the fragment. If the binding pocket possesses the correct spatial orientation of nucleophilic residues and hydrogen-bond networks, the microenvironment polarizes the S-F bond, triggering irreversible SuFEx ligation[2][4]. This proximity-driven causality ensures exquisite target selectivity.

Mechanistic Pathway

Proximity-driven SuFEx mechanism of 3-Carbamoylbenzene-1-sulfonyl fluoride.

Chemical Profiling & Warhead Dynamics

To effectively deploy 3-Carbamoylbenzene-1-sulfonyl fluoride, its physicochemical profile must be contrasted against traditional covalent warheads. The data below summarizes the distinct advantages of SFs in targeting non-cysteine residues.

Table 1: Physicochemical Profile of 3-Carbamoylbenzene-1-sulfonyl fluoride

| Property | Specification | Experimental Implication |

| Molecular Weight | 203.19 g/mol | Ideal fragment size (Rule of 3 compliant). |

| Mass Shift (Adduct) | +183.00 Da | Exact mass addition to protein after loss of HF. |

| Targetable Residues | Tyr, Lys, His, Ser, Thr | Expands druggable targets beyond Cysteine[5]. |

| Aqueous Stability | High (t₁/₂ > 24h) | Permits long incubation times during screening[2]. |

| Leaving Group | Fluoride (F⁻) | Safe at low millimolar concentrations in vitro[1]. |

Table 2: Comparative Warhead Reactivity

| Warhead Class | Primary Target | Intrinsic Reactivity | Microenvironment Dependency |

| Sulfonyl Fluorides (SuFEx) | Tyr, Lys, His, Ser | Low (Stable) | Absolute (Requires spatial activation)[4] |

| Acrylamides | Cysteine | Moderate | High (Proximity accelerates reaction) |

| Chloroacetamides | Cysteine | High | Low (Prone to off-target labeling) |

Self-Validating Experimental Protocols

The following protocols detail the agnostic screening and site-mapping of 3-Carbamoylbenzene-1-sulfonyl fluoride.

Protocol A: Agnostic Covalent Fragment Screening via Intact MS

Causality & Design: Because SuFEx requires a perfectly folded protein microenvironment to catalyze the reaction, this protocol incorporates a mandatory heat-denatured control. This creates a self-validating system: a true hit will only label the natively folded protein, proving the reaction is driven by specific binding rather than non-specific electrophilicity[2][4].

Step-by-Step Methodology:

-

Buffer Preparation: Dialyze the target protein into 50 mM HEPES, 150 mM NaCl, pH 7.4. Causality: Primary amine buffers (e.g., Tris) must be strictly avoided to eliminate any theoretical background competition with the sulfonyl fluoride over long incubations.

-

Stock Preparation: Prepare a 100 mM stock of 3-Carbamoylbenzene-1-sulfonyl fluoride in anhydrous DMSO.

-

Assay Assembly:

-

Native Sample: Dilute protein to 1 µM. Add the SF fragment to a final concentration of 100 µM (1% DMSO final).

-

Denatured Control: Heat 1 µM protein at 95°C for 10 minutes prior to adding the 100 µM SF fragment.

-

-

Incubation: Incubate both samples at 37°C for 12–24 hours. Causality: SuFEx ligation of fragments can be kinetically slow; extended incubation maximizes adduct formation without risking compound degradation due to the high aqueous stability of SFs.

-

Intact LC-MS Analysis: Analyze samples via LC-TOF-MS. Deconvolute the spectra to identify a mass shift of +183.00 Da .

-

Validation: The hit is validated only if the native sample shows the +183.00 Da shift and the denatured control shows 0% modification[4].

Protocol B: Chemoproteomic Site-of-Modification Mapping

Causality & Design: Once a hit is confirmed, identifying the specific modified residue (Tyr, Lys, His, Ser, or Thr) is critical for subsequent Hit-to-Lead optimization[5]. Bottom-up proteomics is utilized to map the exact site of SuFEx ligation.

Step-by-Step Methodology:

-

Denaturation & Reduction: To the 100 µL native sample from Protocol A, add solid Urea to a final concentration of 8M. Add DTT to 10 mM and incubate at 37°C for 30 minutes.

-

Alkylation: Add Iodoacetamide to 20 mM and incubate in the dark for 30 minutes. Causality: Prevents disulfide bond scrambling which would complicate MS/MS spectral analysis.

-

Proteolytic Cleavage: Dilute the sample with 50 mM ammonium bicarbonate to reduce Urea concentration to <2M. Add MS-grade Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

-

Desalting: Quench digestion with 1% Formic Acid. Desalt peptides using C18 spin columns to remove salts and unbound fragment.

-

LC-MS/MS Analysis: Analyze via nanoLC-MS/MS. During database searching (e.g., MaxQuant or Proteome Discoverer), set a dynamic modification of +183.004 Da on Y, K, H, S, and T residues.

-

Data Interpretation: High-resolution fragmentation (b- and y-ions) will pinpoint the exact amino acid harboring the stable S(VI) adduct, revealing the geometry of the binding pocket[3].

Workflow Visualization

Workflow for agnostic covalent fragment screening and site-of-modification mapping.

Strategic Hit-to-Lead Optimization

Once 3-Carbamoylbenzene-1-sulfonyl fluoride is confirmed to label a specific pocket, the carbamoyl group serves as a critical synthetic vector. Because the carbamoyl moiety is positioned at the meta-position relative to the warhead, structural biologists can utilize the mapped residue to model the fragment in silico. The amide nitrogen can be synthetically elaborated (e.g., via conversion to a nitrile, or by synthesizing analogs from 3-sulfamoylbenzoic acid) to grow the molecule into adjacent hydrophobic sub-pockets, drastically increasing non-covalent affinity while maintaining the precise SuFEx geometry required for irreversible target engagement.

References

-

Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery (2023). URL:[Link]

-

SuFEx-Enabled, Agnostic Discovery of Covalent Inhibitors of Human Neutrophil Elastase. Proceedings of the National Academy of Sciences (PNAS) (2019). URL:[Link]

-

New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry (ACS Publications) (2024). URL:[Link]

Sources

Application Note: Catalytic Optimization for 3-Carbamoylbenzene-1-sulfonyl Fluoride SuFEx Reactions

Executive Overview

Sulfur(VI) Fluoride Exchange (SuFEx) has redefined the landscape of click chemistry, offering unprecedented stability and reactivity profiles compared to traditional sulfonyl chlorides[1]. For drug development professionals, 3-Carbamoylbenzene-1-sulfonyl fluoride represents a highly privileged molecular hub. It combines the connective power of the S(VI)-F bond with a meta-substituted primary amide—a motif frequently utilized for critical hydrogen-bonding interactions in target binding pockets.

However, the inherent thermodynamic stability of the S-F bond requires precise catalytic activation[2]. Furthermore, the presence of the primary amide complicates catalyst selection, as aggressive nucleophilic bases can lead to off-target interactions or catalyst sequestration. This Application Note details the optimal catalytic systems required to achieve high-yielding, chemoselective SuFEx transformations with this specific substrate.

Mechanistic Causality: Overcoming Heterolytic Resistance

Unlike sulfonyl chlorides, which undergo rapid homolytic and heterolytic cleavage, sulfonyl fluorides are exclusively susceptible to heterolytic cleavage due to the high electronegativity of fluorine. The homolytic bond dissociation energy of the S-F bond is significantly high (approx. 90.5 kcal/mol), making it highly resistant to reduction and thermolysis[2].

The fluoride ion is a poor leaving group unless it is thermodynamically stabilized. During a SuFEx reaction, the leaving fluoride must be captured either by hydrogen bonding (forming a stable[F-H-F]⁻ bifluoride intermediate) or by a strong fluorophile (such as silicon or a Lewis acidic metal)[2]. Consequently, the choice of catalyst cannot be arbitrary; it is entirely dictated by the nature of the incoming nucleophile and the required leaving-group stabilization pathway.

Catalyst Modalities & Selection Logic

To preserve the integrity of the 3-carbamoyl group while activating the sulfonyl fluoride, three primary catalytic modalities are utilized:

-

Organobases (BEMP and DBU) : Ideal for S-O bond formation with aryl silyl ethers. BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) is highly recommended for 3-carbamoyl substrates. Its extreme basicity efficiently drives the formation of the reactive fluorosilicate intermediate, while its steric bulk prevents it from acting as a nucleophile that might engage the sensitive amide carbonyl. DBU is a cost-effective alternative but may exhibit lower turnover in highly hindered systems[3].

-

Lewis Acids (Ca(NTf₂)₂) : Ideal for S-N bond formation . Direct reaction of amines with sulfonyl fluorides is notoriously sluggish and can poison organobase catalysts. By employing silyl amines in the presence of Ca(NTf₂)₂, the calcium ion electrophilically activates the S-F bond, while the silicon acts as a thermodynamic sink for the extruded fluoride, yielding stable sulfonamides without disturbing the primary amide[4].

-

N-Heterocyclic Carbenes (NHCs) : Ideal for silicon-free S-O/S-N connections with aliphatic alcohols or amines. NHCs act as Brønsted bases to activate proton-containing nucleophiles via hydrogen bonding, bypassing the need for stoichiometric silyl reagents[5].

Fig 1: Decision matrix for selecting SuFEx catalysts based on nucleophile compatibility.

Quantitative Catalyst Performance Matrix

The following table summarizes the operational parameters and expected outcomes for the primary catalytic systems when applied to 3-Carbamoylbenzene-1-sulfonyl fluoride.

| Catalyst System | Target Bond | Ideal Nucleophile | Loading | Temp (°C) | Typical Yield (%) | Amide Tolerance |

| BEMP | S-O | Aryl Silyl Ethers | 20 mol% | 25 | 85 - 95 | Excellent |

| DBU | S-O | Aryl Silyl Ethers | 20 mol% | 25 - 50 | 75 - 90 | Good |

| Ca(NTf₂)₂ / DABCO | S-N | Silyl Amines | 10 mol% / 50 mol% | 50 - 80 | 80 - 99 | Excellent |

| NHC (e.g., IMes) | S-O / S-N | Aliphatic Alcohols/Amines | 10 mol% | 25 - 60 | 49 - 99 | Moderate |

Self-Validating Experimental Protocols

Protocol A: S-O SuFEx Coupling via BEMP Catalysis

Objective : Synthesis of aryl sulfonates from 3-Carbamoylbenzene-1-sulfonyl fluoride. Causality : BEMP generates a naked fluoride equivalent that attacks the silyl ether, forming a hypervalent silicate that readily attacks the electrophilic S(VI) center. The steric bulk of BEMP prevents unwanted nucleophilic attack on the 3-carbamoyl group.

Step-by-Step Methodology :

-

Preparation : In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve 3-Carbamoylbenzene-1-sulfonyl fluoride (1.0 mmol, ~203 mg) and the target aryl silyl ether (1.05 mmol) in anhydrous Acetonitrile (3.0 mL).

-

Catalyst Addition : Add BEMP (0.2 mmol, 20 mol%) dropwise at room temperature under an inert atmosphere (N₂ or Ar).

-

Self-Validation Checkpoint 1 (Visual & Thermal) : The reaction mixture should remain homogeneous. A slight exotherm is typically observed within the first 5 minutes, indicating the rapid formation of the active fluorosilicate intermediate.

-

Reaction Monitoring : Stir the mixture at room temperature for 2-4 hours.

-

Self-Validation Checkpoint 2 (Analytical) : Monitor reaction progress via LC-MS. The disappearance of the sulfonyl fluoride peak (UV 254 nm) and the emergence of the sulfonate product mass (M+H) confirms completion. Optional: ¹⁹F NMR can be used to observe the quantitative release of TMS-F (diagnostic peak at ~ -157 ppm).

-

Workup : Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification : Purify the crude residue via flash column chromatography utilizing a Hexane/EtOAc gradient.

Protocol B: S-N SuFEx Coupling via Ca(NTf₂)₂ Catalysis

Objective : Synthesis of sulfonamides utilizing silyl amines. Causality : Ca(NTf₂)₂ acts as a carbophilic/fluorophilic Lewis acid, coordinating the S-F bond to lower the activation barrier for nucleophilic attack by the silyl amine[4]. DABCO acts as a transient fluoride shuttle, assisting in nucleophilic displacement and preventing the premature quenching of the Lewis acid.

Fig 2: Lewis acid-mediated S-N bond formation pathway highlighting fluoride capture.

Step-by-Step Methodology :

-

Preparation : In a 10 mL Schlenk flask under an inert atmosphere, combine 3-Carbamoylbenzene-1-sulfonyl fluoride (1.0 mmol, ~203 mg), Ca(NTf₂)₂ (0.1 mmol, 10 mol%), and DABCO (0.5 mmol, 50 mol%)[4].

-

Solvent & Nucleophile Addition : Add anhydrous THF (4.0 mL) to the flask, followed by the dropwise addition of the silyl amine (1.2 mmol).

-

Heating : Seal the flask and heat the mixture to 50 °C in a pre-equilibrated oil bath.

-

Self-Validation Checkpoint 1 (TLC & Optimization) : After 6 hours, perform a TLC check (DCM/MeOH 95:5). The primary amide of the starting material makes it highly polar; ensure the new product spot (sulfonamide) is distinct and UV-active. If conversion is <70% after 6 hours, increase the temperature to 80 °C. (Note: While aryl sulfonyl fluorides typically react well at 50 °C, sterically hindered amines may require 80 °C to achieve full conversion[4]).

-

Workup : Cool the reaction to room temperature, dilute with EtOAc (15 mL), and wash with distilled water (2 x 10 mL) to remove the calcium salts and DABCO.

-

Purification : Dry the organic layer over MgSO₄, filter, concentrate under vacuum, and purify via silica gel chromatography.

References

- SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes | ACS C

- Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI)

- Sulfur(VI) Fluoride Exchange (SuFEx)

- Lewis Acid-Catalyzed Sulfur Fluoride Exchange | PMC - NIH |

- SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes | ResearchG

Sources

- 1. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Lewis Acid-Catalyzed Sulfur Fluoride Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Step-by-step synthesis route for 3-Carbamoylbenzene-1-sulfonyl fluoride

Application Note: Synthesis and Validation Protocol for 3-Carbamoylbenzene-1-sulfonyl Fluoride

Executive Summary

3-Carbamoylbenzene-1-sulfonyl fluoride (CAS: 454-94-4) is a highly versatile bifunctional building block increasingly utilized in chemical biology, drug discovery, and materials science. It features a hydrogen-bond-donating/accepting carbamoyl group (-CONH₂) and a reactive sulfonyl fluoride group (-SO₂F). As a premier electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, the -SO₂F moiety offers a unique "stability-reactivity balance"—remaining inert under diverse physiological and synthetic conditions until activated by specific nucleophiles (e.g., tyrosine, lysine, or histidine residues) or catalysts [1].

This application note details a robust, self-validating, two-step synthetic route starting from inexpensive 3-cyanobenzenesulfonyl chloride.

Strategic Rationale & Reaction Causality

Designing a synthesis for a molecule with two reactive poles requires strict attention to functional group compatibility. The sequence of transformations is the critical success factor in this protocol:

-

Why Fluorination Must Precede Hydration: If one were to attempt the hydration of the nitrile group first, the starting sulfonyl chloride (-SO₂Cl) would rapidly hydrolyze into a biologically inert sulfonic acid under the required aqueous acidic or basic conditions.

-

The SuFEx Advantage: By first converting the labile -SO₂Cl to a robust -SO₂F group using aqueous potassium bifluoride (KHF₂), we lock the sulfur(VI) center into a highly stable state [2].

-

Exploiting S-F Bond Stability: Sulfonyl fluorides are exceptionally resistant to strong acids and nucleophilic attack by water [3]. This thermodynamic sink allows us to subject the intermediate (3-cyanobenzenesulfonyl fluoride) to harsh acidic conditions (concentrated H₂SO₄) to cleanly hydrate the nitrile to a primary amide without risking the cleavage of the S-F bond.

Pathway Visualization

Workflow for the two-step synthesis of 3-Carbamoylbenzene-1-sulfonyl fluoride.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected yields for a standard 10 mmol scale synthesis.

| Material / Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Expected Yield |

| Step 1: 3-Cyanobenzenesulfonyl chloride | 201.63 | 1.0 | 2.02 g | - |

| Potassium bifluoride (KHF₂) | 78.10 | 2.0 | 1.56 g (in 6.6 mL H₂O) | - |

| Acetonitrile (Solvent) | 41.05 | - | 20.0 mL | - |

| Intermediate: 3-Cyanobenzenesulfonyl fluoride | 185.17 | 1.0 | ~1.76 g (Theoretical) | 90–95% |

| Step 2: Sulfuric Acid (98%) | 98.08 | Solvent/Cat. | 10.0 mL | - |

| Product: 3-Carbamoylbenzene-1-sulfonyl fluoride | 203.19 | 1.0 | ~1.83 g (Theoretical) | 85–90% |

Step-by-Step Experimental Protocols

Protocol A: SuFEx-Mediated Fluorination

This step utilizes the biphasic conditions popularized by the Sharpless laboratory, avoiding the need for strict anhydrous techniques or phase-transfer catalysts [4].

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-cyanobenzenesulfonyl chloride (2.02 g, 10.0 mmol) in HPLC-grade acetonitrile (20 mL).

-

Reagent Addition: Prepare a 3.0 M aqueous solution of KHF₂ by dissolving 1.56 g (20.0 mmol) of KHF₂ in 6.6 mL of distilled water. Add this aqueous solution dropwise to the stirring acetonitrile solution at room temperature (20 °C).

-

Reaction: Cap the flask and stir the biphasic mixture vigorously for 3 hours.

-

Workup: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate (50 mL) and water (20 mL). Separate the organic layer and wash the aqueous layer with an additional 20 mL of ethyl acetate.

-

Purification: Combine the organic layers, wash with saturated aqueous NaCl (brine), and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to yield 3-cyanobenzenesulfonyl fluoride as a pale yellow to white solid. Note: The product is typically >95% pure at this stage and can be used directly in Step 2 without column chromatography.

Protocol B: Acid-Catalyzed Nitrile Hydration

This step leverages the extreme acid stability of the -SO₂F group to selectively hydrate the nitrile.

-

Preparation: Place the intermediate 3-cyanobenzenesulfonyl fluoride (~1.76 g, 9.5 mmol) into a 50 mL round-bottom flask.

-

Acid Addition: Carefully add 10 mL of concentrated sulfuric acid (98% H₂SO₄). The solid will slowly dissolve as it protonates.

-

Reaction: Heat the mixture gently to 40 °C using an oil bath or heating block. Stir continuously for 4 to 5 hours.

-

Quenching (Critical Step): Prepare a beaker containing 100 g of crushed ice. Carefully and slowly pour the acidic reaction mixture directly onto the vigorously stirring ice. The sudden shift in polarity and temperature will cause the highly polar primary amide product to crash out of solution.

-

Isolation: Allow the ice to melt completely. Filter the resulting white precipitate through a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (3 × 20 mL) to remove residual acid.

-

Drying: Dry the solid under high vacuum overnight to afford 3-carbamoylbenzene-1-sulfonyl fluoride as a white crystalline solid.

In-Process & Final Analytical Validation

To ensure a self-validating workflow, researchers should utilize the following analytical checkpoints:

-

Step 1 Validation (TLC & IR):

-

TLC: Using 80:20 Hexanes/Ethyl Acetate, the sulfonyl fluoride intermediate will elute with a significantly higher Rf value (~0.6) compared to the starting chloride (~0.4). Furthermore, the fluoride spot will remain tight and circular, whereas sulfonyl chlorides often "streak" due to on-column hydrolysis.

-

IR Spectroscopy: The intermediate will retain the sharp C≡N stretch at ~2230 cm⁻¹, while exhibiting strong SO2 stretches at ~1420 and ~1210 cm⁻¹.

-

-

Step 2 Validation (IR & NMR):

-

IR Spectroscopy: Successful hydration is immediately confirmed by the complete disappearance of the 2230 cm⁻¹ C≡N peak, replaced by broad N−H stretching bands (3300–3100 cm⁻¹) and a strong amide carbonyl C=O stretch at ~1660 cm⁻¹.

-

¹⁹F NMR (Gold Standard): The intact sulfonyl fluoride group will present as a distinct, sharp singlet at approximately +65.0 ppm (relative to CFCl₃). Any degradation to sulfonic acid would result in the complete loss of this signal.

-

¹H NMR (DMSO-d₆): Look for the appearance of two broad singlets integrating to 1H each at ~7.6 ppm and ~8.2 ppm, corresponding to the diastereotopic protons of the primary amide group.

-

References

-

Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

-

Mahut, M., & Ermolenko, L. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules (MDPI). [Link]

-

Qin, H., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review (Oxford Academic). [Link]

-

Zhang, Z., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Chemical Communications (NIH PMC). [Link]

A Senior Application Scientist's Guide to Mass Spectrometry Validation of 3-Carbamoylbenzene-1-sulfonyl fluoride (CBSF) Protein Conjugates

This guide provides an in-depth, objective comparison of mass spectrometry-based validation strategies for protein conjugates of 3-Carbamoylbenzene-1-sulfonyl fluoride (CBSF). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying principles and experimental choices, ensuring a robust and self-validating approach to characterizing these covalent interactions.

Introduction: The Rise of Covalent Probes and the Imperative of Rigorous Validation

Covalent inhibitors have seen a resurgence in drug discovery, offering distinct advantages such as high potency and prolonged duration of action.[1] Among the diverse electrophilic warheads available, sulfonyl fluorides have gained prominence due to their balanced reactivity and ability to target a range of nucleophilic amino acid residues.[2] 3-Carbamoylbenzene-1-sulfonyl fluoride (CBSF) is a member of this class, and like other sulfonyl fluorides, its validation as a covalent modifier of proteins is paramount. Mass spectrometry stands as a cornerstone technology for the direct detection and characterization of these covalent adducts.[3] This guide will provide a comprehensive overview of the mass spectrometry workflows required to validate CBSF-protein conjugates, compare these methodologies, and provide detailed experimental protocols.

Understanding the Reactivity of 3-Carbamoylbenzene-1-sulfonyl fluoride (CBSF)

CBSF, as an aryl sulfonyl fluoride, is known to react with a variety of nucleophilic amino acid residues within a protein's binding pocket. This reactivity is not indiscriminate; it is highly dependent on the local microenvironment of the protein, a phenomenon often referred to as "proximity-enhanced reactivity".[2] The primary targets for covalent modification by sulfonyl fluorides include:

-

Serine (Ser): Often found in the active sites of proteases and other hydrolases.

-

Lysine (Lys): A common nucleophile in various enzyme active sites and allosteric pockets.

-

Tyrosine (Tyr): A phenolic residue that can be targeted by sulfonyl fluorides.

-

Threonine (Thr), Histidine (His), and Cysteine (Cys): While often targeted by other electrophiles, these residues can also react with sulfonyl fluorides under favorable conditions.[2]

The carbamoyl group of CBSF can participate in non-covalent interactions within the protein's binding pocket, which helps to orient the sulfonyl fluoride warhead for efficient covalent bond formation with a nearby nucleophilic residue.

Mass Spectrometry-Based Validation: A Multi-Faceted Approach

A comprehensive validation of a CBSF-protein conjugate requires a multi-pronged approach using different mass spectrometry techniques. This ensures not only the confirmation of covalent modification but also the precise identification of the modified residue(s) and the stoichiometry of the interaction.

Intact Protein Mass Spectrometry: The First Line of Evidence

Intact protein mass spectrometry provides a rapid and direct method to confirm the formation of a covalent adduct. By measuring the mass of the protein before and after incubation with CBSF, a mass shift corresponding to the molecular weight of the CBSF molecule provides strong evidence of covalent modification. This technique is particularly useful for determining the stoichiometry of binding (i.e., how many CBSF molecules are bound to a single protein).[3]

Bottom-Up Proteomics (Peptide Mapping): Pinpointing the Site of Modification

To identify the specific amino acid residue(s) modified by CBSF, a bottom-up proteomics approach, also known as peptide mapping, is employed.[4][5][6] This powerful technique involves the enzymatic digestion of the protein-CBSF conjugate into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The modified peptide is identified by its characteristic mass shift in the MS1 spectrum. Subsequent fragmentation of this peptide in the MS/MS scan allows for the precise localization of the modification to a specific amino acid residue.[5][7]

Comparative Analysis of Validation Strategies

While both intact protein analysis and bottom-up proteomics are essential, they provide different and complementary information.

| Technique | Information Provided | Advantages | Limitations |

| Intact Protein Mass Spectrometry | Confirmation of covalent modification, Stoichiometry of binding | Rapid, Relatively simple sample preparation | Does not identify the site of modification, Can be challenging for large or heterogeneous proteins |

| Bottom-Up Proteomics (Peptide Mapping) | Precise identification of the modified amino acid residue(s) | High resolution, Site-specific information | More complex sample preparation, Potential for incomplete sequence coverage |

Experimental Protocols

Protocol 1: Intact Protein Mass Spectrometry

Objective: To confirm covalent modification of a target protein by CBSF and determine the binding stoichiometry.

Methodology:

-

Incubation: Incubate the purified target protein (e.g., 5-10 µM) with CBSF (e.g., 10-50 µM) in a suitable buffer (e.g., PBS or Tris-HCl) at room temperature or 37°C for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

-

Desalting: Remove excess CBSF and buffer salts using a desalting column (e.g., a C4 ZipTip) or buffer exchange spin column.

-

LC-MS Analysis: Analyze the desalted protein sample by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the protein. A mass shift corresponding to the molecular weight of CBSF indicates covalent modification.

Protocol 2: Bottom-Up Proteomics for Site Identification

Objective: To identify the specific amino acid residue(s) modified by CBSF.

Methodology:

-

Incubation and Denaturation: Following incubation of the target protein with CBSF as described above, denature the protein by adding urea or guanidine hydrochloride to a final concentration of 6-8 M.

-

Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAM). This step is crucial to prevent disulfide bond scrambling and to ensure efficient digestion.

-

Enzymatic Digestion: Dilute the sample to reduce the denaturant concentration and add a protease (e.g., trypsin) to digest the protein into peptides. Incubate overnight at 37°C.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant peptide ions in each MS1 scan are selected for fragmentation in subsequent MS/MS scans.

-

Data Analysis: Search the acquired MS/MS spectra against a protein sequence database using a software tool that allows for the specification of variable modifications. The mass of the CBSF adduct should be included as a potential modification on nucleophilic residues (Ser, Lys, Tyr, etc.).

Visualization of Workflows

Workflow for Intact Protein Analysis

Caption: Workflow for intact protein mass spectrometry analysis.

Workflow for Bottom-Up Proteomics

Caption: Workflow for bottom-up proteomics analysis.

Conclusion: Ensuring Confidence in Covalent Conjugate Characterization

The validation of covalent protein conjugates is a critical step in the development of novel therapeutics and chemical probes. Mass spectrometry provides an unparalleled suite of tools for the comprehensive characterization of these interactions. By employing a combination of intact protein analysis and bottom-up proteomics, researchers can confidently confirm covalent modification, determine binding stoichiometry, and precisely identify the site of adduction. The methodologies and protocols outlined in this guide provide a robust framework for the rigorous validation of 3-Carbamoylbenzene-1-sulfonyl fluoride-protein conjugates, ensuring the scientific integrity of subsequent studies.

References

-

Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). PubMed. [Link]

-

LC-MS Differential Analysis for Fast and Sensitive Determination of Biotransformation of Therapeutic Proteins. (n.d.). PMC. [Link]

-

Chemoproteomic methods for covalent drug discovery. (n.d.). PMC. [Link]

-

Analysis of Post-translational Modifications by LC-MS/MS. (n.d.). ResearchGate. [Link]

-

Analysis of post-translational modifications by LC-MS/MS. (2010). PubMed. [Link]

-

Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. (2021). bioRxiv. [Link]

-

(PDF) Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms. (2015). ResearchGate. [Link]

-

Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. (2013). PubMed. [Link]

Sources

- 1. clinexprheumatol.org [clinexprheumatol.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS Differential Analysis for Fast and Sensitive Determination of Biotransformation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of post-translational modifications by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Guide to LC-MS Analysis of 3-Carbamoylbenzene-1-sulfonyl Fluoride Covalent Binding

For researchers, scientists, and drug development professionals venturing into the realm of covalent inhibitors, understanding the nuances of their analysis is paramount. This guide provides an in-depth, technically-grounded comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) protocols for the analysis of covalent binding, using 3-Carbamoylbenzene-1-sulfonyl fluoride (CBSF) as a focal point. We will delve into the rationale behind experimental choices, present detailed methodologies, and compare this approach with alternative covalent strategies.

The Rise of Sulfonyl Fluorides in Covalent Drug Discovery

Traditionally, the landscape of covalent drug discovery has been dominated by electrophiles targeting the highly nucleophilic cysteine residue. However, the relatively low abundance of cysteine in protein binding sites has spurred the exploration of alternative "warheads".[1][2] Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophiles due to their unique balance of aqueous stability and reactivity.[3][4] Unlike their predecessors, SFs can form stable covalent bonds with a broader range of nucleophilic amino acid residues, including tyrosine, lysine, serine, threonine, and histidine.[1][3] This expanded targeting scope significantly broadens the druggable proteome.[5][6]

The reactivity of sulfonyl fluorides is highly context-dependent, a phenomenon termed "proximity-enhanced reactivity".[3] This means the reaction is significantly accelerated when the probe is positioned favorably within a protein's binding pocket, minimizing off-target effects.[3] CBSF, as a representative aryl sulfonyl fluoride, embodies these characteristics, making it an excellent tool for identifying and validating novel drug targets.

Core Workflow for LC-MS Analysis of CBSF Covalent Binding

The overarching goal of the LC-MS analysis is to identify the specific protein(s) that CBSF binds to and to pinpoint the exact amino acid residue(s) involved in the covalent linkage. This is typically achieved through a "bottom-up" proteomics approach.[7]

Caption: General bottom-up proteomics workflow for identifying protein targets of CBSF.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and includes internal checks to ensure the validity of the results.

1. Lysate Preparation and CBSF Incubation:

-

Rationale: The initial step involves gently lysing cells or tissues to release the proteome while maintaining protein integrity. The choice of lysis buffer is critical to avoid interfering with the CBSF-protein interaction.

-

Protocol:

-

Harvest cultured cells and wash twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).

-

Incubate a defined amount of protein lysate (e.g., 1 mg) with the desired concentration of CBSF (or DMSO as a vehicle control) for a specified time at 37°C.

-

2. Protein Precipitation and Digestion:

-

Rationale: After incubation, the proteins are denatured to unfold them, reduced to break disulfide bonds, and alkylated to prevent the disulfide bonds from reforming. This ensures that the protein is accessible to proteolytic enzymes for efficient digestion into peptides.

-

Protocol:

-

Precipitate the proteins from the lysate using cold acetone or a chloroform/methanol extraction to remove interfering substances.

-

Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl pH 8.5).

-

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C.

-

Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark. This step is crucial to prevent the modification of cysteines by other means and to focus the analysis on the CBSF-induced modifications.

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

-

Add trypsin (or another suitable protease) at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

-

3. Peptide Desalting and LC-MS/MS Analysis:

-

Rationale: The resulting peptide mixture needs to be cleaned up to remove salts and other contaminants that can interfere with the LC-MS analysis. The peptides are then separated by liquid chromatography based on their hydrophobicity before being introduced into the mass spectrometer.

-

Protocol:

-

Acidify the peptide digest with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using a C18 StageTip or ZipTip.

-

Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable buffer (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

-

Perform the LC-MS/MS analysis using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). A typical setup would involve a nano-flow HPLC system coupled to the mass spectrometer.

-

Employ a data-dependent acquisition (DDA) method, where the instrument cycles between a full MS scan and several MS/MS scans of the most abundant precursor ions.

-

4. Data Analysis:

-

Rationale: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides. Specialized software is used to search for the specific mass shift corresponding to the CBSF modification on any of the potential target amino acid residues.

-

Protocol:

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, or MSFragger) to analyze the raw data.[8]

-

Perform a database search against a relevant protein sequence database (e.g., UniProt).

-

Configure the search parameters to include the mass of the CBSF adduct as a variable modification on tyrosine, serine, threonine, lysine, and histidine residues.

-

Set a false discovery rate (FDR) of 1% for peptide and protein identification.

-

Manually inspect the MS/MS spectra of the identified CBSF-modified peptides to validate the site of modification.

-

Comparative Analysis: CBSF vs. Alternative Covalent Probes

While CBSF and other sulfonyl fluorides are powerful tools, it is important to understand their performance in the context of other available covalent probes.